molecular formula C6H2BrFI2 B13654786 1-Bromo-2,5-diiodo-3-fluorobenzene

1-Bromo-2,5-diiodo-3-fluorobenzene

Cat. No.: B13654786
M. Wt: 426.79 g/mol
InChI Key: LSQCQBCXCPIFMH-UHFFFAOYSA-N
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Description

1-Bromo-2,5-diiodo-3-fluorobenzene is an aromatic compound characterized by the presence of bromine, iodine, and fluorine substituents on a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of aniline derivatives followed by halogen exchange reactions. For instance, starting with 3-fluoroaniline, diazotization can be performed using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide and bromine to introduce the iodine and bromine atoms, respectively .

Industrial production methods may involve continuous flow processes to ensure higher yields and safety. These methods often utilize tubular reactors for diazotization, followed by halogenation steps under controlled temperatures and pressures .

Chemical Reactions Analysis

1-Bromo-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Major products formed depend on the specific reaction conditions but can include various substituted benzene derivatives .

Mechanism of Action

The mechanism by which 1-Bromo-2,5-diiodo-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Bromo-2,5-diiodo-3-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

  • 1-Bromo-2,5-difluorobenzene
  • 1-Iodo-2,5-difluorobenzene
  • 1-Chloro-2,5-diiodo-3-fluorobenzene

These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical properties and reactivity. The presence of multiple halogens in this compound makes it particularly unique in terms of its potential for diverse chemical transformations and applications .

Properties

Molecular Formula

C6H2BrFI2

Molecular Weight

426.79 g/mol

IUPAC Name

1-bromo-3-fluoro-2,5-diiodobenzene

InChI

InChI=1S/C6H2BrFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

InChI Key

LSQCQBCXCPIFMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)I

Origin of Product

United States

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